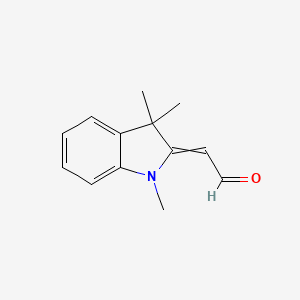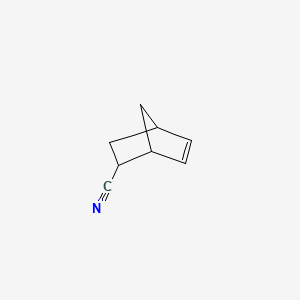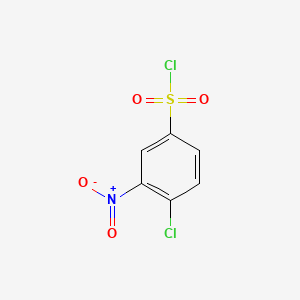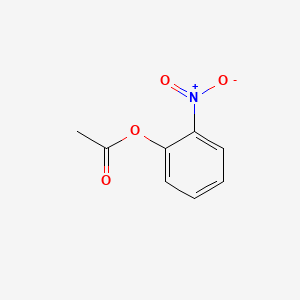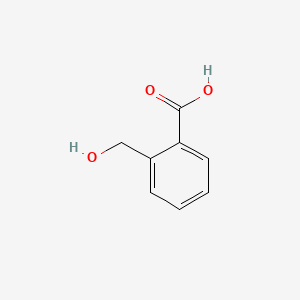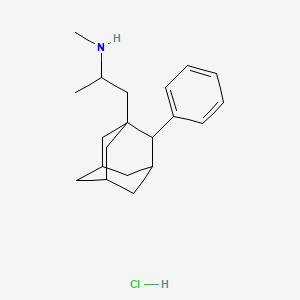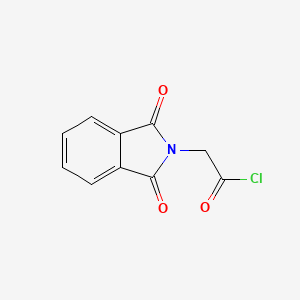
Phthalylglycyl chloride
概要
説明
Phthalylglycyl chloride is an organic compound with the molecular formula C10H8ClNO2. It is a derivative of phthalimide and is commonly used in organic synthesis, particularly in the preparation of β-lactams and other nitrogen-containing heterocycles. The compound is characterized by the presence of a phthalimide group attached to an acetyl chloride moiety, making it a versatile reagent in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Phthalylglycyl chloride can be synthesized through the reaction of phthalimide with acetyl chloride in the presence of a base such as pyridine. The reaction typically takes place at low temperatures to prevent decomposition and to ensure high yields. The general reaction scheme is as follows:
Phthalimide+Acetyl Chloride→Phthalimidoacetyl Chloride+HCl
Another method involves the reaction of phthalimide with chloroacetyl chloride in the presence of a base. This method also requires careful control of reaction conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of phthalimidoacetyl chloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the implementation of purification techniques such as distillation and recrystallization ensures the removal of impurities and the isolation of pure phthalimidoacetyl chloride.
化学反応の分析
Types of Reactions
Phthalylglycyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Cycloaddition Reactions: It participates in [2+2] cycloaddition reactions with imines to form β-lactams.
Hydrolysis: It can be hydrolyzed to phthalimidoacetic acid in the presence of water.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with phthalimidoacetyl chloride.
Bases: Pyridine, triethylamine, and sodium hydroxide are often used to neutralize the hydrochloric acid formed during reactions.
Solvents: Reactions are typically carried out in solvents such as dichloromethane, chloroform, or toluene.
Major Products
Substituted Phthalimides: Formed through nucleophilic substitution reactions.
β-Lactams: Formed through cycloaddition reactions with imines.
Phthalimidoacetic Acid: Formed through hydrolysis.
科学的研究の応用
Phthalylglycyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various heterocyclic compounds, including β-lactams, which are important intermediates in the production of antibiotics.
Biology: It is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: The compound is involved in the synthesis of pharmaceutical agents, particularly β-lactam antibiotics, which are used to treat bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of phthalimidoacetyl chloride involves its reactivity as an acylating agent. The acetyl chloride moiety is highly reactive towards nucleophiles, allowing it to form covalent bonds with various functional groups. This reactivity is exploited in the synthesis of β-lactams, where phthalimidoacetyl chloride reacts with imines to form the four-membered β-lactam ring. The phthalimide group serves as a protecting group, stabilizing the intermediate and facilitating the cycloaddition reaction.
類似化合物との比較
Phthalylglycyl chloride can be compared with other acylating agents such as:
Chloroacetyl Chloride: Similar in reactivity but lacks the stabilizing phthalimide group.
Benzoyl Chloride: Used in similar reactions but forms different products due to the presence of a benzoyl group instead of a phthalimide group.
Succinimidoacetyl Chloride: Another acylating agent with a succinimide group, used in the synthesis of different heterocycles.
This compound is unique due to the presence of the phthalimide group, which provides additional stability and reactivity in various chemical reactions.
Conclusion
This compound is a versatile and valuable compound in organic synthesis, with applications spanning chemistry, biology, medicine, and industry. Its unique reactivity and stability make it an essential reagent for the preparation of various heterocyclic compounds and pharmaceutical agents. The compound’s ability to undergo a wide range of chemical reactions and its use in scientific research highlight its importance in modern chemistry.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO3/c11-8(13)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZBRCQIKQUQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218053 | |
| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6780-38-7 | |
| Record name | Phthalimidoacetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6780-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006780387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalimidoacetyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Isoindole-2-acetyl chloride, 1,3-dihydro-1,3-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10218053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phthalimidoacetyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5HB2C3TVJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula, weight, and structure of phthalimidoacetyl chloride?
A1: Phthalimidoacetyl chloride has the molecular formula C10H6ClNO3 and a molecular weight of 223.61 g/mol. Its structure consists of a phthalimide group linked to an acetyl chloride moiety.
Q2: Can you describe a common synthetic route for phthalimidoacetyl chloride?
A: Phthalimidoacetyl chloride is typically synthesized by reacting phthalic anhydride with glycine to form phthalylglycine. Subsequent treatment with thionyl chloride (SOCl2) yields the desired phthalimidoacetyl chloride. [, ]
Q3: What is a key application of phthalimidoacetyl chloride in organic synthesis?
A: Phthalimidoacetyl chloride is widely employed as a reagent in the synthesis of β-lactams, crucial building blocks for various biologically active compounds, including antibiotics. [, , , , , , , , ]
Q4: How is phthalimidoacetyl chloride utilized in β-lactam synthesis?
A: It acts as an electrophilic component in [2+2] cycloaddition reactions with imines, generated from aldehydes or ketones and amines. This reaction, known as the Staudinger synthesis, leads to the formation of the β-lactam ring. [, , , , ]
Q5: Are there examples of stereoselective β-lactam synthesis using phthalimidoacetyl chloride?
A: Yes, researchers have successfully employed chiral imines derived from N-protected α-amino aldehydes and phthalimidoacetyl chloride to synthesize homochiral cis-β-lactams with high diastereoselectivity. [, ]
Q6: Beyond β-lactams, what other applications does phthalimidoacetyl chloride have?
A: It can be used to synthesize amino alcohols, as demonstrated in the synthesis of 1-amino-2-[3-13C]propanol hydrochloride. The process involves a Grignard reaction, reduction, and subsequent hydrolysis to yield the target compound. []
Q7: How is phthalimidoacetyl chloride used in analytical chemistry?
A: It acts as a derivatizing agent for the analysis of small polar molecules like dopamine, adrenaline, and octopamine in urine using liquid chromatography-mass spectrometry (LC-MS/MS). []
Q8: What advantages does phthalimidoacetyl chloride offer as a derivatizing agent?
A: The derivatization process enhances the detection sensitivity of these analytes in LC-MS/MS analysis compared to underivatized molecules. This is achieved by increasing their hydrophobicity and improving ionization efficiency. []
Q9: Can you describe the reactivity of phthalimidoacetyl chloride?
A: The acetyl chloride moiety is highly reactive towards nucleophiles, such as amines and alcohols, readily forming amides and esters, respectively. [, , , ]
Q10: What is the role of triethylamine in reactions involving phthalimidoacetyl chloride?
A: Triethylamine often acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction of phthalimidoacetyl chloride with nucleophiles. [, , , ]
Q11: What other heterocycles can be synthesized using phthalimidoacetyl chloride?
A: Besides β-lactams, researchers have used phthalimidoacetyl chloride to synthesize various heterocyclic compounds, including thieno[2,3-c]pyridine-fused β-lactams, spiro-γ-lactams, and spiro-4-thiazolidinones, demonstrating its versatility in heterocyclic chemistry. [, , ]
Q12: Are there any safety concerns associated with handling phthalimidoacetyl chloride?
A: Like many acyl chlorides, phthalimidoacetyl chloride is moisture-sensitive and reacts vigorously with water, releasing HCl gas. Therefore, it should be handled with care under anhydrous conditions. []
Q13: What are some potential future directions for research involving phthalimidoacetyl chloride?
A: Future research may focus on developing novel and more efficient synthetic routes to complex β-lactams with diverse functionalities using phthalimidoacetyl chloride. Exploring its utility in synthesizing other valuable heterocyclic scaffolds is another promising area. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-hydroxy-n-(4-methoxy-2-methylphenyl)-11h-benzo[a]carbazole-3-carboxamide](/img/structure/B1293555.png)
